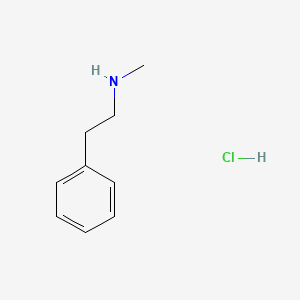

N-Methylphenethylamine hydrochloride

概述

描述

N-Methylphenethylamine hydrochloride is a chemical compound categorized as a phenethylamine. It is an endogenous trace amine neuromodulator and is also found as a toxin in certain plants . This compound is used primarily for research and forensic applications .

准备方法

Synthetic Routes and Reaction Conditions

N-Methylphenethylamine hydrochloride can be synthesized through various methods. One common method involves the conversion of phenethylamine to its p-toluenesulfonamide, followed by N-methylation using methyl iodide, and then hydrolysis of the sulfonamide . The reaction conditions typically involve the use of solvents like DMF, DMSO, or ethanol, and the reactions are carried out at controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The processes involve the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

化学反应分析

Types of Reactions

N-Methylphenethylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: This reaction can involve halogenation, nitration, or sulfonation using reagents like halogens, nitric acid, or sulfuric acid.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various acids and bases for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation can lead to the formation of phenylacetic acid, while reduction can yield N-methylphenethylamine. Substitution reactions can produce a variety of substituted phenethylamines.

科学研究应用

Pharmacological Applications

N-Methylphenethylamine hydrochloride has been studied for its interactions with neurotransmitter systems, particularly dopamine and norepinephrine. These interactions have implications for several medical conditions:

- Mood Disorders : Research indicates that the compound may play a role in regulating mood, potentially aiding in the development of medications for depression and anxiety disorders.

- Cognitive Enhancement : Its neuromodulatory properties suggest possible applications in enhancing cognitive functions, which may be beneficial in conditions like ADHD.

- Parkinson's Disease : Investigations into its effects on dopamine regulation make it a candidate for exploring treatments for Parkinson's disease.

Toxicological Studies

This compound is also associated with toxicity, particularly when ingested through contaminated food sources such as Acacia seeds. Studies aim to elucidate the mechanisms of its toxicity and assess health risks:

- Toxicity Mechanisms : Research has focused on understanding how this compound can lead to adverse health effects, particularly in cases of food contamination.

- Health Risk Mitigation : Efforts are underway to develop strategies to mitigate the potential health risks associated with its consumption.

Case Study 1: Neuromodulatory Effects

A study investigated the pharmacological effects of this compound on neurotransmitter release in animal models. The findings revealed significant increases in norepinephrine release, suggesting a potential mechanism for its mood-enhancing effects .

Case Study 2: Toxicity Assessment

Another research project evaluated the toxic effects of this compound when consumed through contaminated seeds. The study found that high doses led to significant neurotoxic effects, prompting further investigations into safe consumption levels and detoxification methods .

作用机制

N-Methylphenethylamine hydrochloride exerts its effects by acting as a neuromodulator. It binds to trace amine-associated receptor 1 (TAAR1) and inhibits vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This regulation of monoamine neurotransmission is crucial for its neuromodulatory effects .

相似化合物的比较

N-Methylphenethylamine hydrochloride is similar to other phenethylamines such as:

Phenethylamine: Acts as a central nervous system stimulant and neuromodulator.

N-Methylphenethylamine: A positional isomer of amphetamine with similar pharmacodynamic properties.

Amphetamine: A potent central nervous system stimulant with a similar structure.

The uniqueness of this compound lies in its specific binding to TAAR1 and its role as a trace amine neuromodulator, which distinguishes it from other phenethylamines .

生物活性

N-Methylphenethylamine hydrochloride (NMPEA) is a chemical compound belonging to the phenethylamine class, which has garnered attention for its biological activity, particularly in relation to neurotransmitter systems. This article examines the compound's biological activity, its mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 4104-43-2

- Molecular Formula : C₉H₁₃N·HCl

- Appearance : Colorless liquid

- pK_a : Approximately 10.14, indicating weak basicity.

NMPEA is biosynthesized in humans from phenethylamine through the action of the enzyme phenylethanolamine N-methyltransferase. It is structurally similar to amphetamine and is classified as a trace amine neuromodulator.

NMPEA interacts with several neurotransmitter systems, primarily influencing dopamine and norepinephrine pathways. Its mechanism is believed to involve:

- Trace Amine-Associated Receptor 1 (TAAR1) : NMPEA acts as an agonist at TAAR1, a receptor implicated in the modulation of neurotransmitter release and behavior.

- Monoamine Oxidase (MAO) Interaction : NMPEA is metabolized by MAO-A and MAO-B, which play significant roles in neurotransmitter degradation. Inhibition of these enzymes can enhance NMPEA's effects by increasing its availability .

Biological Activity and Effects

Research indicates that NMPEA exhibits various biological activities:

- Neuromodulation : NMPEA has been shown to enhance mood and cognitive functions by modulating neurotransmitter levels, particularly norepinephrine.

- Reinforcing Effects : Studies have demonstrated that NMPEA can support self-administration behavior in animal models, suggesting potential reinforcing properties similar to other stimulants .

- Toxicological Profile : The compound shows acute toxicity with an LD50 of approximately 90 mg/kg when administered intravenously to mice. This indicates a relatively high level of toxicity compared to other compounds in its class .

Case Studies and Experimental Evidence

Several studies have explored the biological effects of NMPEA:

- A study on rats indicated that NMPEA administration led to increased dopamine release, supporting its role as a neuromodulator .

- Another investigation highlighted NMPEA's ability to enhance norepinephrine release from cardiac tissues, which was measured using subcutaneous administration in mice .

Comparative Analysis with Related Compounds

To better understand NMPEA's biological activity, it is useful to compare it with related compounds such as amphetamine and other phenethylamines.

| Compound | Mechanism of Action | LD50 (mg/kg) | Notable Effects |

|---|---|---|---|

| N-Methylphenethylamine | TAAR1 Agonist | 90 (i.v.) | Mood enhancement, cognitive modulation |

| Amphetamine | DAT & NET releaser | 15 (i.v.) | Increased alertness, euphoria |

| β-Methylphenethylamine | DAT & NET releaser | 50 (i.v.) | Mild stimulant effects |

属性

IUPAC Name |

N-methyl-2-phenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-10-8-7-9-5-3-2-4-6-9;/h2-6,10H,7-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBADEXUNPVVIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

589-08-2 (Parent) | |

| Record name | Phenethylamine, N-methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004104432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40194013 | |

| Record name | Phenethylamine, N-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4104-43-2 | |

| Record name | Benzeneethanamine, N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4104-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethylamine, N-methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004104432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | USAF EL-29 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenethylamine, N-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylphenethylamine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5T46442PR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。